Cas no 1785533-58-5 (3-bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
3-bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-bromo-6-methyl-
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- Inchi: 1S/C6H6BrN5/c1-2-9-5(8)3-4(7)11-12-6(3)10-2/h1H3,(H3,8,9,10,11,12)
- InChI Key: UHLHQIZPZAMWAZ-UHFFFAOYSA-N
- SMILES: C1(C)=NC(N)=C2C(Br)=NNC2=N1
3-bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM289879-1g |
3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
1785533-58-5 | 95+% | 1g |
$984 | 2021-08-18 | |
| Chemenu | CM289879-1g |
3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
1785533-58-5 | 95%+ | 1g |
$648 | 2023-02-17 |
3-bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 3-bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Comprehensive Overview of 3-bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 1785533-58-5)
3-bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 1785533-58-5) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. Researchers are particularly interested in its potential applications as a kinase inhibitor, a topic frequently searched in academic and industrial circles. The presence of both bromo and amino functional groups enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The molecular structure of 3-bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a fused bicyclic system, which is a common motif in many FDA-approved drugs. This structural similarity has led to increased interest in its potential therapeutic applications, particularly in oncology and inflammation. Recent studies have explored its role in modulating signal transduction pathways, a hot topic in current biomedical research. The compound's CAS No. 1785533-58-5 is often searched in chemical databases, reflecting its growing importance in drug discovery pipelines.
From a synthetic perspective, 3-bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a versatile building block for further derivatization. Chemists frequently employ it in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to introduce additional functional groups. These reactions are widely discussed in organic chemistry forums and publications, aligning with user searches for advanced synthetic methodologies. The compound's stability under various reaction conditions makes it particularly attractive for combinatorial chemistry approaches.
In the context of drug design, the pyrazolo[3,4-d]pyrimidine scaffold has been associated with several clinically relevant targets. For instance, compounds containing this core have shown promise as JAK inhibitors and CDK inhibitors, addressing current demands for novel treatments in autoimmune diseases and cancer. The specific substitution pattern in 3-bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine allows for precise interactions with biological macromolecules, a feature often highlighted in molecular docking studies.
The physicochemical properties of 3-bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine contribute to its drug-like characteristics. With a molecular weight of 227.07 g/mol and moderate lipophilicity, it falls within the desirable range for oral bioavailability, a key consideration in medicinal chemistry optimization. These parameters are frequently queried in chemical property databases, reflecting the compound's relevance in preclinical development.
Recent advancements in high-throughput screening technologies have further increased the demand for specialized heterocyclic compounds like 3-bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Its commercial availability through specialty chemical suppliers has made it accessible to researchers worldwide, as evidenced by its inclusion in numerous patent applications. The compound's CAS No. 1785533-58-5 serves as a unique identifier in these intellectual property documents.
From an analytical chemistry perspective, 3-bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits characteristic spectroscopic features that facilitate its identification and purity assessment. Nuclear magnetic resonance (NMR) studies typically show distinct proton environments, while mass spectrometry confirms its molecular ion peak at m/z 228/230 (due to bromine isotope pattern). These analytical data points are crucial for quality control in pharmaceutical manufacturing.
The growing interest in fragment-based drug discovery has positioned 3-bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a valuable starting point for library development. Its moderate size (MW < 300) and presence of hydrogen bond donors/acceptors make it ideal for this approach, which dominates current discussions in drug discovery conferences and publications.
Environmental and safety considerations for 3-bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine follow standard laboratory protocols for handling organic compounds. While not classified as hazardous under current regulations, proper personal protective equipment is recommended during manipulation, addressing common workplace safety queries.
Future research directions for 3-bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine may explore its potential in PROTAC technology or as a warhead in covalent inhibitors - two rapidly evolving areas in pharmaceutical research. The compound's reactive bromine atom offers unique opportunities for these applications, aligning with trending topics in chemical biology.
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